molecular formula C27H31N5 B12203534 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12203534
M. Wt: 425.6 g/mol
InChI Key: CZRBUZSIHZQEPR-UHFFFAOYSA-N
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Description

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. It is characterized by its unique structure, which includes a piperazine ring, a dimethylbenzyl group, and a pyrazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the synthesis of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.

    Addition of the Dimethylbenzyl Group: The final step involves the addition of the dimethylbenzyl group to the piperazine ring, typically through an alkylation reaction using a dimethylbenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
  • **7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
  • **7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific structural features, such as the presence of the dimethylbenzyl group and the pyrazolopyrimidine core. These features contribute to its distinct pharmacological properties and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H31N5

Molecular Weight

425.6 g/mol

IUPAC Name

7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H31N5/c1-19-10-11-24(20(2)16-19)18-30-12-14-31(15-13-30)25-17-21(3)28-27-26(22(4)29-32(25)27)23-8-6-5-7-9-23/h5-11,16-17H,12-15,18H2,1-4H3

InChI Key

CZRBUZSIHZQEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C)C

Origin of Product

United States

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